molecular formula C5H11NO3 B12653482 4-Hydroxybutyl carbamate CAS No. 84540-40-9

4-Hydroxybutyl carbamate

Cat. No.: B12653482
CAS No.: 84540-40-9
M. Wt: 133.15 g/mol
InChI Key: LMUUYCHNLMKVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybutyl carbamate is an organic compound with the molecular formula C5H11NO3 It is a derivative of carbamic acid and contains a hydroxyl group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutylamine with carbonyl compounds such as carbon dioxide or phosgene. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of isocyanates, where 4-hydroxybutylamine reacts with an isocyanate to form the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxybutyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybutyl carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and prodrugs. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

  • 4-Hydroxybutyl acrylate
  • 4-Hydroxybutylamine
  • 4-Hydroxybutyl methacrylate
  • 4-Hydroxybutyl acetate

Comparison: 4-Hydroxybutyl carbamate is unique due to the presence of both a hydroxyl group and a carbamate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 4-hydroxybutyl acrylate primarily undergoes polymerization reactions, while 4-hydroxybutylamine is more reactive in nucleophilic substitution reactions .

Properties

CAS No.

84540-40-9

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

4-hydroxybutyl carbamate

InChI

InChI=1S/C5H11NO3/c6-5(8)9-4-2-1-3-7/h7H,1-4H2,(H2,6,8)

InChI Key

LMUUYCHNLMKVFR-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.